molecular formula C26H36O8 B12414581 6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

货号: B12414581
分子量: 480.6 g/mol
InChI 键: VHQHMYZONZIQMP-RWPORLSISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It was discovered as part of a structure-guided design campaign and is selective for polo-like kinase 1 (PLK1) over BRD4-BD1 . This compound has shown significant potential in oncology research due to its ability to inhibit specific protein-protein interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of compound 6 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pteridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the cyclopentyl, methyl, and propyl groups through selective reactions.

    Coupling reactions: The final steps involve coupling the pteridine core with the benzamide moiety using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of compound 6 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions

Compound 6 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the pteridine core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various analogs of compound 6 with modified functional groups, which can be further studied for their biological activity.

科学研究应用

Compound 6 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study protein-protein interactions and enzyme inhibition.

    Biology: Helps in understanding the role of PLK1 in cell cycle regulation and cancer progression.

    Medicine: Potential therapeutic agent for the treatment of cancers that overexpress PLK1.

    Industry: Can be used in the development of new drugs and therapeutic strategies.

作用机制

Compound 6 exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1). The inhibition of PLK1 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

    PLK1 inhibition: Direct binding to the active site of PLK1, preventing its interaction with substrates.

    Cell cycle arrest: Disruption of the normal cell cycle progression, leading to G2/M phase arrest.

    Apoptosis: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.

相似化合物的比较

Similar Compounds

    Dual BRD4/PLK1 inhibitor 23: Another compound from the same design campaign, but it inhibits both BRD4 and PLK1.

    Vorasidenib: A brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenases 1 and 2.

    ABBV-467: A highly potent, selective MCL-1 inhibitor.

Uniqueness

Compound 6 is unique due to its selective inhibition of PLK1 over other targets, making it a valuable tool for studying the specific role of PLK1 in cancer biology. Its high selectivity and potency make it a promising candidate for further development as a therapeutic agent.

属性

分子式

C26H36O8

分子量

480.6 g/mol

IUPAC 名称

4-oxo-4-[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid

InChI

InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D

InChI 键

VHQHMYZONZIQMP-RWPORLSISA-N

手性 SMILES

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCC(=O)O)O

规范 SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。